3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

VEGFR-2 inhibitor Naphthalene positional isomer Molecular docking

3-Methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 946281-62-5) is a synthetic organic compound belonging to the 1,3,4-oxadiazole-naphthalene hybrid class, featuring a naphthalene-2-carboxamide core substituted with a 3-methoxy group and linked to a 1,3,4-oxadiazole ring bearing an isoxazole (1,2-oxazole) moiety at the 5-position. With a molecular formula of C17H12N4O4 and a molecular weight of 336.31 g/mol, this compound integrates two pharmacologically privileged heterocycles known for diverse bioactivities, including anti-inflammatory and anticancer effects.

Molecular Formula C17H12N4O4
Molecular Weight 336.307
CAS No. 946281-62-5
Cat. No. B2599549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS946281-62-5
Molecular FormulaC17H12N4O4
Molecular Weight336.307
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=NO4
InChIInChI=1S/C17H12N4O4/c1-23-14-9-11-5-3-2-4-10(11)8-12(14)15(22)19-17-21-20-16(24-17)13-6-7-18-25-13/h2-9H,1H3,(H,19,21,22)
InChIKeyGUCMEXWEUNZQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide: A Multi-Functional Heterocyclic Hybrid for Targeted Drug Discovery


3-Methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 946281-62-5) is a synthetic organic compound belonging to the 1,3,4-oxadiazole-naphthalene hybrid class, featuring a naphthalene-2-carboxamide core substituted with a 3-methoxy group and linked to a 1,3,4-oxadiazole ring bearing an isoxazole (1,2-oxazole) moiety at the 5-position [1]. With a molecular formula of C17H12N4O4 and a molecular weight of 336.31 g/mol, this compound integrates two pharmacologically privileged heterocycles known for diverse bioactivities, including anti-inflammatory and anticancer effects [2]. Its distinctive combination of a naphthalene scaffold, a methoxy substituent, and an isoxazole-oxadiazole linkage positions it as a unique candidate for structure-activity relationship (SAR) studies and drug discovery campaigns.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 3-Methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide


The precise structural architecture of 3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide encodes specific molecular recognition features that generic 1,3,4-oxadiazole derivatives cannot replicate. Structure-activity relationship (SAR) studies on 1,3,4-oxadiazole-naphthalene hybrids as VEGFR-2 inhibitors demonstrate that the position of the carboxamide on the naphthalene ring (1- vs. 2-substitution) profoundly alters binding affinity and selectivity; even a shift from the 2- to the 1-position can abrogate target engagement [1]. Similarly, replacing the isoxazole moiety with furan or chlorophenyl groups in COX-2-targeted oxadiazole-naphthalene hybrids significantly modulates binding energy and selectivity, as shown by docking studies [2]. Furthermore, the 3-methoxy substituent directly influences lipophilicity and membrane permeability, with predicted LogP differing by ~0.4 log units compared to the 3-hydroxy or 3-ethoxy analogs [3]. Therefore, simple substitution with a generic analog risks unpredictable changes in target affinity, selectivity, pharmacokinetics, and ultimately, experimental reproducibility.

Quantitative Differentiation of 3-Methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide from Close Analogs


Structural Differentiation from the 1-Naphthamide Positional Isomer in VEGFR-2 Binding

The target compound features a naphthalene-2-carboxamide linkage, whereas its closest positional isomer, N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide (CAS 946208-06-6), carries the carboxamide at the 1-position. Molecular docking studies into the VEGFR-2 ATP-binding site (PDB: 4ASD) predict a 1.5–2.0 kcal/mol more favorable binding free energy (ΔG) for the 2-carboxamide over the 1-carboxamide, attributed to reduced steric clash with the hinge region [1].

VEGFR-2 inhibitor Naphthalene positional isomer Molecular docking Structure-activity relationship

Enhanced Predicted COX-2 Binding Affinity Conferred by the Isoxazole Moiety

In silico screening of oxadiazole-naphthalene hybrids against COX-2 (PDB: 6COX) demonstrates that compounds bearing an isoxazole ring at the oxadiazole 5-position exhibit lower binding free energy compared to furan or chlorophenyl analogs. The isoxazole group engages in a π-π stacking interaction with Tyr385 and a hydrogen bond with Ser530, yielding a predicted ΔG of -9.8 kcal/mol versus -8.5 kcal/mol for the furan analog (N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide) and -8.1 kcal/mol for the chlorophenyl analog [1].

COX-2 inhibitor Isoxazole Molecular docking Anti-inflammatory

Optimized Lipophilicity Profile via 3-Methoxy Substitution

The 3-methoxy group on the naphthalene ring modulates lipophilicity to a calculated LogP of 3.8, compared to 3.4 for the 3-hydroxy analog and 4.2 for the 3-ethoxy analog. This LogP falls within the optimal range (1–4) for oral bioavailability according to Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness ADME prediction Oral bioavailability

High Chemical Purity and Reproducible Supply for Robust Bioassay Data

The compound is supplied with a minimum purity of 95% as determined by HPLC and NMR, ensuring batch-to-batch consistency for reproducible pharmacological assays. In contrast, positional isomers of naphthalene-oxadiazole hybrids often contain >5% regioisomeric impurities that can confound biological results by introducing off-target activities [1].

Chemical purity Procurement specification Quality control Bioassay reproducibility

Optimal Research and Industrial Applications for 3-Methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Based on Quantitative Evidence


Lead Optimization in VEGFR-2-Targeted Anticancer Drug Discovery

Use as a scaffold for developing potent VEGFR-2 inhibitors. The 2-carboxamide positional isomer offers predicted binding advantages of ~1.5 kcal/mol over the 1-carboxamide isomer, providing a superior starting point for the optimization of anti-angiogenic agents [1].

Design of Selective COX-2 Inhibitors with Reduced Gastric Toxicity

The isoxazole moiety endows predicted COX-2 binding selectivity through unique interactions with Tyr385 and Ser530, making this compound a candidate for anti-inflammatory drug development with potentially lower ulcerogenic risk than traditional NSAIDs [1].

Structure-Activity Relationship (SAR) Probe for Naphthalene-Oxadiazole Hybrids

The well-defined 3-methoxy substituent and 2-carboxamide orientation serve as a reference point for systematically varying substituents to map pharmacophoric requirements for VEGFR-2 and COX-2 inhibition, as established by Hagras et al. and Kumar et al. [1].

Chemical Biology Tool for Investigating Isoxazole-Mediated Protein Interactions

The isoxazole ring can act as a bioisostere for carboxylic acids or amides, enabling the study of protein-ligand interactions where isoxazole recognition plays a role, such as in COX-2 or HDAC active sites [1].

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